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Compound of Interest

Compound Name: MU1742

Cat. No.: B10856059

An In-depth Technical Guide to the Selectivity Profile of MU1742 Audience: Researchers,
scientists, and drug development professionals.

Introduction

MU1742 is a potent and highly selective chemical probe developed for the study of Casein
Kinase 1 delta (CK1d) and epsilon (CK1g).[1][2] Developed in a collaboration between the
Structural Genomics Consortium (SGC) and researchers at Masaryk University, MU1742
serves as a critical tool for investigating the roles of these kinases in various cellular processes.
[1][2] CK1 isoforms are serine/threonine kinases that regulate numerous signaling pathways,
including Wnt, Hedgehog, and Hippo, making them significant in areas like development,
homeostasis, and cell proliferation.[2] MU1742 exhibits excellent kinome-wide selectivity, high
potency both in vitro and in cellular assays, and a pharmacokinetic profile suitable for in vivo
studies in mice.[1][2][3] This guide provides a comprehensive overview of its selectivity, the
experimental protocols used for its characterization, and its effects on cellular signaling
pathways.

Selectivity Profile of MU1742

The selectivity of MU1742 is a key feature that makes it a valuable research tool. Its profile has
been primarily characterized through extensive kinome-wide screening and specific in vitro
inhibition assays.

Kinome-wide Screening
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A comprehensive kinome-wide screening was conducted by Reaction Biology to assess the
selectivity of MU1742.[1][4] The compound was tested at a concentration of 1 uM against a
panel of 415 different protein kinases. The results demonstrated exceptional selectivity, with
strong inhibition observed only for CK1 isoforms.[1][4] No significant off-target kinases were
identified below a residual activity threshold of 40%.[1][4]

Parameter Value/Description Source
Screening Panel 415 Protein Kinases Reaction Biology[1][4]
Compound Concentration 1uM [1][4]15]

Only CK1 kinases were
Result o [1][4]
strongly inhibited.

No off-targets observed with
Off-Target Threshold _ o [1][4]
<40% residual activity.

In Vitro Potency (IC50)

The in vitro potency of MU1742 was further quantified by determining its IC50 values against
several CK1 isoforms. These assays, also performed by Reaction Biology at an ATP
concentration of 10 mM, confirmed its high potency, particularly against CK1d, CK1a, and
CKle.[1]

Target Kinase IC50 (nM)
CK15 6.0 or 6.1[4]
CKla 7.0 or 7.2[4]
CKle 27.7[4] or 28
CKlalL 520[4]

Note: Minor variations in reported IC50 values exist between sources.

At higher concentrations, MU1742 is also capable of inhibiting CK1a, making it a valuable tool
for studying this isoform as well.[2][6] The compound does not inhibit CK1y isoforms.[4] p38a, a
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common off-target for many CK1 inhibitors, was not significantly inhibited by MU1742.[1]

MU1742 Kinase Selectivity
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Fig 1: MU1742 Kinase Inhibition Profile.

Mechanism of Action & Cellular Effects

Casein Kinase 1 isoforms are integral components of the canonical Wnt/p3-catenin signaling
pathway, where CK1a, in particular, acts as a negative regulator by promoting the degradation
of B-catenin.[7] MU1742's inhibition of CK1d/¢ has been shown to affect the phosphorylation of
Dishevelled-3 (DVL3), a key component of the Wnt pathway.[1] This modulation of Wnt
signaling has been confirmed using a TopFlash reporter system.[1]
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Fig 2: Simplified Wnt Signaling Pathway and the inhibitory action of MU1742.

In vivo, orally administered MU1742 has been shown to inhibit the CK1d/e-dependent
phosphorylation of DVL3 in mouse lung tissue, confirming its target engagement in a
physiological context.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of selectivity data. The
following sections outline the key experimental protocols used to characterize MU1742.

Kinome-wide Selectivity Screening

This assay provides a broad overview of a compound's interaction with the human kinome.
e Provider: Reaction Biology Corp.
o Objective: To determine the selectivity of MU1742 against a large panel of kinases.
o Methodology:
o MU1742 is prepared at a final concentration of 1 uM.[1][4]
o The compound is incubated with a panel of 415 purified, active human protein kinases.
o ATP is added to initiate the kinase reaction (e.g., at a concentration of 10 mM).[1]

o The kinase activity is measured, typically via radiometric assay (3P-ATP) or fluorescence-
based methods, by quantifying the phosphorylation of a specific substrate.

o The residual kinase activity in the presence of MU1742 is calculated as a percentage of
the activity of a vehicle control (e.g., DMSO).

o Inhibition is considered significant if the residual activity falls below a predefined threshold,
such as 40%.[1][4]

In Vitro IC50 Determination

This experiment quantifies the potency of an inhibitor.
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» Objective: To determine the concentration of MU1742 required to inhibit 50% of the activity of
specific CK1 isoforms.

o Methodology:
o A series of dilutions of MU1742 are prepared.

o Each concentration is incubated with a specific purified kinase (e.g., CK19, CK1¢) and its

substrate.
o The kinase reaction is initiated by the addition of a fixed concentration of ATP (10 mM).[1]
o Kinase activity is measured for each inhibitor concentration.
o The data are plotted as percent inhibition versus log[inhibitor concentration].

o The IC50 value is calculated by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This cellular assay confirms that the compound can bind to its intended target within a live cell.

[7]
¢ Objective: To quantitatively assess the binding of MU1742 to CK1 isoforms in intact cells.

e Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET)
between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer
that binds to the kinase's ATP pocket (the acceptor).[7] An inhibitor competes with the tracer
for binding, leading to a decrease in the BRET signal.[7]

e Methodology:

o Cells (e.g., HEK293) are transfected with a plasmid encoding the target kinase (e.g.,
CK1a) fused to a NanoLuc® tag.

o The cells are incubated with the fluorescent energy transfer tracer.

o Varying concentrations of MU1742 are added to the cells.
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o The NanoLuc® substrate is added, and both donor (luciferase) and acceptor (tracer)
emissions are measured.

o The BRET ratio is calculated. A decrease in the BRET ratio indicates displacement of the
tracer by MU1742, confirming target engagement.

é No Inhibitor N ( With MU1742 )
NanoLuc-CK1 Fusion Protein Fluorescent Tracer NanoLuc-CK1 Fusion Protein MU1742
Tracer Binds to ATP Pocket MU1742 Displaces Tracer
High BRET Signal Low BRET Signal
o AN J

Click to download full resolution via product page

Fig 3: Principle of the NanoBRET Target Engagement Assay.

Western Blot for DVL3 Phosphorylation

This assay measures the functional downstream effect of CK1&/¢ inhibition in cells.
o Objective: To evaluate the effect of MU1742 on the phosphorylation of DVL3.[1]
e Methodology:
o Cells are treated with various concentrations of MU1742 or a vehicle control.
o After incubation, cells are lysed, and protein concentrations are determined.

o Equal amounts of protein are separated by SDS-PAGE. DVL3 that is phosphorylated
exhibits a characteristic mobility shift, migrating slower than the unphosphorylated form.
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[e]

Proteins are transferred to a membrane (e.g., PVDF).

o

The membrane is blocked and then incubated with a primary antibody specific for DVL3.

[¢]

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

[e]

The signal is visualized using chemiluminescence, and the band shift is analyzed to
determine the extent of DVL3 phosphorylation.

Conclusion

MU1742 is a well-characterized chemical probe with a highly selective inhibition profile focused
on CK1d and CKlg, and to a lesser extent, CK1a. Its minimal off-target activity, as
demonstrated by extensive kinome screening, makes it a reliable tool for elucidating the
specific functions of these kinases. The combination of high in vitro potency, confirmed cellular
target engagement, and suitability for in vivo applications establishes MU1742 as a gold-
standard reagent for researchers in cell signaling, cancer biology, and drug development.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [understanding the selectivity profile of MU1742].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856059#understanding-the-selectivity-profile-of-
mul1742]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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